

tert-Butyl allylcarbamate chemical structure and IUPAC name

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Compound of Interest

Compound Name: *tert-Butyl allylcarbamate*

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In-Depth Technical Guide to tert-Butyl N-Allylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-allylcarbamate, a key building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. This document details its chemical structure, IUPAC nomenclature, and key physicochemical and spectroscopic properties. A detailed, validated synthesis protocol is also provided, offering researchers a reliable method for its preparation.

Chemical Structure and Nomenclature

IUPAC Name: tert-butyl N-allylcarbamate

Synonyms: N-(tert-Butoxycarbonyl)allylamine, N-Boc-allylamine

Chemical Formula: $C_8H_{15}NO_2$

Molecular Weight: 157.21 g/mol

Chemical Structure:

The structure of tert-butyl N-allylcarbamate features a central carbamate functional group. The nitrogen atom is substituted with an allyl group (prop-2-en-1-yl), and the carbonyl oxygen is attached to a tert-butyl group.

Figure 1: Chemical structure of tert-butyl N-allylcarbamate.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for tert-butyl N-allylcarbamate is presented in Table 1. This data is essential for its identification, characterization, and use in various chemical reactions.

Table 1: Physicochemical and Spectroscopic Properties of tert-butyl N-allylcarbamate

Property	Value
Physical Properties	
Melting Point	36-38 °C (lit.) [1]
Boiling Point	48-50 °C at 0.3 mmHg
Density	0.938 g/mL at 25 °C (lit.) [1]
Spectroscopic Data	
¹ H NMR (500 MHz, CDCl ₃)	δ 1.38 (s, 9H), 3.68 (brs, 2H), 4.53 (brs, 1H), 5.02-5.16 (m, 2H), 5.72-5.84 (m, 1H)
¹³ C NMR (CDCl ₃)	Data not available in search results
Infrared (IR)	Data not available in search results
Mass Spectrometry (MS)	Data not available in search results

Experimental Protocol: Synthesis of tert-Butyl N-Allylcarbamate

The following protocol describes a common and reliable method for the synthesis of tert-butyl N-allylcarbamate from allylamine and di-tert-butyl dicarbonate (Boc₂O).

Materials and Equipment

- Allylamine (freshly distilled)
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (CH₂Cl₂)
- 5% Citric acid solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

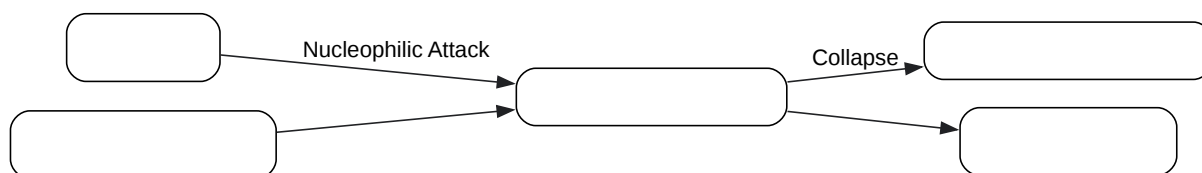
Procedure

- In a round-bottom flask equipped with a magnetic stir bar, dissolve freshly distilled allylamine (1.0 equivalent) in dichloromethane.
- Cool the solution in an ice bath to 0 °C.
- In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane.
- Slowly add the di-tert-butyl dicarbonate solution to the cooled allylamine solution with continuous stirring.

- Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4 hours.
- Upon completion of the reaction (monitored by TLC), dilute the mixture with additional dichloromethane.
- Transfer the mixture to a separatory funnel and wash sequentially with a 5% citric acid solution and then with brine.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
- The product can be further purified by column chromatography on silica gel if necessary.

Logical Relationship of Synthesis

The synthesis of tert-butyl N-allylcarbamate is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating tert-butoxycarbonyl as a leaving group and forming the stable carbamate product.



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Figure 2: Logical workflow of the synthesis reaction.

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References

- 1. 叔丁氧基 N-氨基甲酸丙烯 98% | Sigma-Aldrich [sigmaaldrich.com]
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